1-(4-Methoxybenzyl)-1H-imidazole
Overview
Description
1-(4-Methoxybenzyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Scientific Research Applications
1-(4-Methoxybenzyl)-1H-imidazole has found applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use as a pharmaceutical intermediate and its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)-1H-imidazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with imidazole under suitable reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF). The reaction typically proceeds via nucleophilic substitution, where the imidazole acts as a nucleophile attacking the electrophilic carbon in the benzyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-1H-imidazole can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Mechanism of Action
The mechanism by which 1-(4-Methoxybenzyl)-1H-imidazole exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-1H-imidazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other imidazole derivatives, such as 1-methylimidazole and 1-ethylimidazole, share structural similarities but differ in their substituents and properties.
Uniqueness: The presence of the 4-methoxybenzyl group in this compound imparts unique chemical and biological properties, making it distinct from other imidazole derivatives.
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Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-4-2-10(3-5-11)8-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFKGGMFSTZFSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342097 | |
Record name | N-p-methoxybenzylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56643-95-9 | |
Record name | N-p-methoxybenzylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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